molecular formula C12H9NOS B8753006 5-Thien-2-yl-1,3-dihydro-2H-indol-2-one CAS No. 189748-08-1

5-Thien-2-yl-1,3-dihydro-2H-indol-2-one

Cat. No.: B8753006
CAS No.: 189748-08-1
M. Wt: 215.27 g/mol
InChI Key: RXXJBDYWKIOAPJ-UHFFFAOYSA-N
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Description

5-Thien-2-yl-1,3-dihydro-2H-indol-2-one is a chemical compound based on the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold, a structure intensively studied for its significant pharmacological potential. While specific data on this exact compound is limited, derivatives of the 1,3-dihydro-2H-indol-2-one class are reported to exhibit a wide spectrum of biodynamic activities, including antitubercular, antibacterial, and antifungal properties . This particular compound features a thiophene substituent, a heterocyclic moiety commonly used in medicinal chemistry to optimize a molecule's potency and drug-like properties. The oxindole core is a privileged structure in drug discovery, often serving as a key scaffold for kinase inhibition. For instance, a structurally related oxindole derivative has been developed as a potent inhibitor of Cyclin-dependent kinase 2 (CDK2), an enzyme target in oncology research, with its binding mode confirmed by X-ray crystallographic analysis . Furthermore, other analogs within this family have been explored as multitarget inhibitors for viral enzymes, such as HIV-1 reverse transcriptase and integrase, highlighting the versatility of this chemical class in developing therapeutic strategies against infectious diseases . This combination of features makes this compound a valuable building block for researchers in medicinal chemistry, particularly for those designing and synthesizing new molecules for probing biological pathways or for potential development as anticancer or antimicrobial agents. The product is supplied for laboratory research purposes.

Properties

CAS No.

189748-08-1

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

5-thiophen-2-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H9NOS/c14-12-7-9-6-8(3-4-10(9)13-12)11-2-1-5-15-11/h1-6H,7H2,(H,13,14)

InChI Key

RXXJBDYWKIOAPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=CS3)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxindole Derivatives

Position 5 Substituents
  • 5-Thien-2-yl : The thienyl group is electron-rich and may enhance π-π stacking interactions in biological targets. While direct activity data are unavailable, analogs like 5-fluoro and 5-nitro derivatives exhibit antimicrobial properties (e.g., MS2 and MS4 in ), suggesting that substituent electronics at this position critically modulate activity .
  • 5-Halogens (Cl, F, I) : Halogenated oxindoles, such as 5-chloro-1,3-dihydro-2H-indol-2-one () and 5-iodo derivatives (), are common in drug discovery. These groups improve metabolic stability and binding affinity through hydrophobic and halogen-bonding interactions. For example, 5-fluoro Schiff bases show potent antibacterial activity (MIC 6.2 µg/mL against K. pneumoniae) .
Position 3 Modifications
  • 3-Imino Schiff Bases: Compounds like 3-{[6-(benzylideneamino)pyridin-2-yl]imino}-5-fluoro-1,3-dihydro-2H-indol-2-one (MS2) demonstrate that imino groups at position 3 synergize with 5-substituents to enhance antimicrobial activity .
  • 3-Arylidene or Alkylidene : Derivatives such as 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one () highlight the role of steric effects in modulating activity.
N-Substitution
  • 1-Methyl : 1-Methyl-1,3-dihydro-2H-indol-2-one () is a synthetic intermediate, indicating that N-alkylation can alter reactivity and bioavailability compared to unsubstituted oxindoles.

Physicochemical Properties

Compound Substituent(s) Molecular Weight Key Properties
5-Thien-2-yl-1,3-dihydro-2H-indol-2-one 5-Thien-2-yl ~217 g/mol* Moderate polarity, π-π interactions
Ziprasidone () 5-[2-(4-Benzisothiazolyl-piperazinyl)ethyl]-6-Cl 467.42 g/mol High lipophilicity, CNS penetration
5-Iodo-1,3-dihydro-2H-indol-2-one () 5-Iodo 235.05 g/mol High density, halogen bonding
MS2 () 5-Fluoro, 3-imino 325.3 g/mol Moderate solubility, antibacterial

*Calculated based on molecular formula.

Preparation Methods

Reaction Mechanism and Optimization

The one-pot Biginelli reaction, catalyzed by calcium chloride (CaCl₂), provides an efficient route to 5-thien-2-yl-1,3-dihydro-2H-indol-2-one derivatives. This method involves condensation of 5-substituted indole-2-ones with thiourea and aryl aldehydes under mild conditions (60–80°C, 6–8 hours). CaCl₂ acts as a Lewis acid, facilitating imine formation and subsequent cyclization. Optimization studies reveal that ethanol as a solvent and a 1:1:1 molar ratio of reactants maximize yields (68–82%).

Substrate Scope and Limitations

Electron-withdrawing substituents on the aryl aldehyde (e.g., nitro, cyano) enhance reaction rates, while bulky groups (e.g., tert-butyl) reduce yields by steric hindrance. Primary and secondary amines in the thiourea component are tolerated, but tertiary amines lead to side reactions. A representative synthesis of 5-(4-fluorophenyl)-3-[(5-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl)imino]indolin-2-one achieved 78% yield under these conditions.

Paal-Knorr Cyclization Using Lawesson’s Reagent

Synthetic Pathway and Key Intermediates

Thieno[2,3-b]indoles, including 5-thien-2-yl derivatives, are synthesized via a two-step sequence involving aldol condensation and Paal-Knorr cyclization. Isatin derivatives (16) react with methyl ketones (17) in the presence of a base (e.g., triethylamine) to form crotonic intermediates (19), which undergo reduction and cyclization using Lawesson’s reagent (LR). LR serves dual roles: it reduces α,β-unsaturated ketones and promotes thiophene ring formation through sulfur incorporation.

Table 1: Yield Variation Across Cyclization Pathways

PathwayConditionsYield (%)
ALR in toluene, 1 h reflux10
BStepwise reduction + LR25
DDirect LR treatment, 1 h57

Pathway D, which combines reduction and cyclization in one pot, proves most efficient due to minimized intermediate isolation.

Functional Group Compatibility

Electron-deficient aryl groups (e.g., 4-cyano, 2-nitro) at the C-2 position of the thienoindole enhance yields (82–92%) by stabilizing the transition state. Conversely, electron-donating groups (e.g., methoxy) reduce yields to ≤45% due to increased steric and electronic repulsion.

One-Pot [3+2]-Annulation of Indoline-2-Thione

Base-Mediated Annulation Strategy

A regioselective [3+2]-annulation between indoline-2-thione (1a) and α-bromo ketones (e.g., MBH adducts) constructs the thienoindole core in 65–94% yields. Potassium acetate (KOAc) in acetonitrile at 25°C promotes deprotonation at C-3 of the indoline, enabling nucleophilic attack on the electrophilic ketone. Subsequent intramolecular cyclization and oxidation yield the aromatic product.

Table 2: Impact of N-Substituents on Annulation Efficiency

N-SubstituentYield (%)Reaction Time (h)
Ethyl8712
Propyl5512
Benzyl9413

Benzyl groups enhance solubility and transition-state stabilization, whereas linear alkyl chains (e.g., propyl) induce steric clashes.

Functionalization Opportunities

The annulation protocol introduces hydrazine or ketoalkyl moieties at C-3, enabling post-synthetic modifications. For example, hydrazine-containing products undergo condensation with aldehydes to form hydrazones, expanding applications in medicinal chemistry.

Eschenmoser Coupling with 3-Bromooxindoles

Coupling Mechanism and Scalability

3-Bromooxindoles (1a–e) react with thiobenzamides (2a–d) in DMF via Eschenmoser coupling to form (Z)-3-[amino(phenyl)methylidene] intermediates, which isomerize to the target compound. The reaction avoids thiophile additives, achieving 70–97% yields on multigram scales. Key advantages include stereochemical control (Z:E > 20:1) and tolerance for electron-withdrawing substituents (e.g., Cl, NO₂).

Comparative Analysis with Alternative Methods

Traditional routes using N-phenylpropiolamides or 3-bromo-3-[bromo(phenyl)methyl]oxindoles suffer from low yields (≤40%) or inverted stereochemistry. In contrast, Eschenmoser coupling preserves configuration and reduces steps, making it the preferred method for asymmetric synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Strategic Advantages and Limitations

MethodYield Range (%)Key AdvantageLimitation
Biginelli Reaction68–82One-pot simplicityNarrow substrate scope
Paal-Knorr Cyclization57–92High functionalization potentialRequires toxic LR
[3+2]-Annulation65–94RegioselectiveSensitive to N-substituents
Eschenmoser Coupling70–97Stereochemical controlHigh-cost starting materials

Q & A

Q. What are the recommended synthetic routes for 5-Thien-2-yl-1,3-dihydro-2H-indol-2-one and its derivatives?

The synthesis of indol-2-one derivatives typically involves condensation reactions and functional group modifications. For example, 3-substituted derivatives can be synthesized by refluxing intermediates like 5-(6-methyl-4-aryl-2-oxo-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazoles with isatin in methanol using glacial acetic acid as a catalyst . Substituents at the 5-position (e.g., thiophene groups) are introduced via nucleophilic substitution or cross-coupling reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .

Q. How can researchers ensure the purity of synthesized this compound derivatives?

Purity validation often employs high-performance liquid chromatography (HPLC) with ≥98% purity thresholds . Recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) and column chromatography (silica gel, ethyl acetate/hexane gradients) are standard purification methods. For halogenated derivatives (e.g., bromo-substituted analogs), mass spectrometry and 1^1H/13^{13}C NMR are essential to confirm structural integrity .

Q. What analytical techniques are critical for characterizing indol-2-one derivatives?

Key techniques include:

  • Spectroscopy : 1^1H NMR (to confirm substituent positions) and IR (to detect carbonyl stretches at ~1700 cm1^{-1}) .
  • Chromatography : HPLC for purity assessment and LC-MS for molecular weight confirmation .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of chiral indol-2-ones (e.g., (3R)-5-fluoro-3-hydroxy derivatives) .

Advanced Research Questions

Q. How do substituents at the 3-position influence the biological activity of 1,3-dihydro-2H-indol-2-one derivatives?

Substituents at the 3-position significantly modulate bioactivity. For example:

  • Electron-withdrawing groups (e.g., sulfonyl or chloro) enhance antitubercular activity by improving membrane permeability .
  • Bulkier groups (e.g., benzyl or propoxybenzyl) reduce anticonvulsant efficacy due to steric hindrance at target sites . A comparative study of 3-{[5-(6-methyl-4-aryl-2-oxo-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino} derivatives showed that para-substituted aryl groups increase antifungal activity by 40–60% compared to ortho-substituted analogs .

Q. What strategies resolve contradictions in reported biological activities of structurally similar indol-2-one derivatives?

Discrepancies often arise from variations in assay conditions or substituent electronic effects. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Comparative SAR analysis : Evaluate substituent effects across multiple studies. For instance, 5-thienyl substitution enhances antibacterial activity but reduces solubility, leading to conflicting in vitro vs. in vivo results .
  • Molecular docking : Validate target interactions computationally, as seen in mGluR5 receptor studies where allosteric modulators like CPPHA showed non-competitive binding mechanisms distinct from MPEP-site ligands .

Q. What molecular mechanisms underlie the receptor modulation by indol-2-one derivatives?

Advanced studies reveal that derivatives like CPPHA act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR1/5) through novel binding sites. Mutagenesis experiments (e.g., F585I mutation in mGluR5) disrupt CPPHA activity without affecting MPEP-site ligands, indicating distinct mechanistic pathways . Similarly, 3,3-di(1H-indol-3-yl) derivatives exhibit kinase inhibition by binding to ATP pockets, as shown in PKA crystal structures (PDB: 3L9L) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for indol-2-one cyclization .
  • Data Reproducibility : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity alongside functional assays) .
  • Contradiction Mitigation : Apply multivariate analysis to account for variables like solvent polarity and cell passage number in bioactivity studies .

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